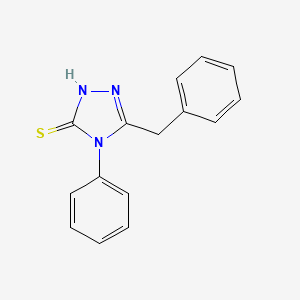

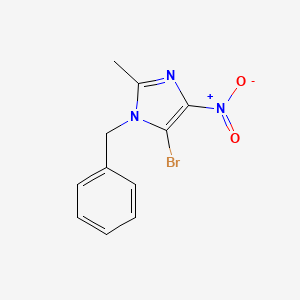

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

説明

5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (BPTT) is a novel thiol-containing triazole derivative that has been recently developed for use in scientific research. BPTT has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology. Its unique thiol-containing structure gives it a number of distinct advantages over other thiol-containing compounds, making it an attractive option for many researchers.

科学的研究の応用

Antimicrobial Agent

1,2,4-Triazole derivatives have been recognized for their potent antimicrobial properties. The N–C–S linkage in the skeleton of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol contributes to its efficacy as an antimicrobial agent . This compound can be explored for its potential to combat a range of microbial infections, including those caused by bacteria resistant to current antibiotics.

Anticancer Activity

The structural uniqueness of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction mechanism can be harnessed in the design of anticancer drugs, where 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol could potentially inhibit the growth of cancer cells or interfere with cancer cell metabolism.

Anti-Inflammatory and Analgesic

Research has indicated that 1,2,4-triazole derivatives exhibit significant anti-inflammatory and analgesic activities . This compound could be synthesized and tested for its effectiveness in reducing inflammation and pain, providing a new avenue for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science

In material science, the incorporation of 1,2,4-triazole derivatives into polymers and other materials can enhance their properties . The compound could be utilized to create novel materials with improved thermal stability, mechanical strength, or specific electronic characteristics.

Organic Catalysts

The triazole ring can act as an organic catalyst in various chemical reactions due to its ability to stabilize transition states . The specific structure of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol might be exploited in catalysis, leading to more efficient and environmentally friendly chemical processes.

Drug Discovery and Design

Lastly, the role of 1,2,4-triazoles in drug discovery cannot be overstated. With its triazole core, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can be a key pharmacophore in the development of new drugs, offering a platform for the synthesis of compounds with desired biological activities .

作用機序

Target of Action

Derivatives of 1,2,4-triazole, a core structure in this compound, are known to exhibit various biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in these biological processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The thiol group in the compound could also play a role in its interaction with targets, possibly through the formation of disulfide bonds.

Result of Action

Based on the known activities of 1,2,4-triazole derivatives, the compound could potentially exert anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects at the molecular and cellular levels .

特性

IUPAC Name |

3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORNNMHDCZHPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349851 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22478-90-6 | |

| Record name | 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)